3-(5-{[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol
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Overview
Description
3-(5-{[(E)-1-(5-BROMO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]AMINO}-1,3-BENZOXAZOL-2-YL)-2-NAPHTHOL is a complex organic compound that features a combination of aromatic rings and functional groups
Preparation Methods
The synthesis of 3-(5-{[(E)-1-(5-BROMO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]AMINO}-1,3-BENZOXAZOL-2-YL)-2-NAPHTHOL typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.
Introduction of the Nitro Group: Nitration of the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.
Bromination: Introduction of the bromo group using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Condensation Reaction: The final step involves the condensation of the brominated nitrophenol derivative with 2-naphthol in the presence of a suitable catalyst to form the target compound.
Chemical Reactions Analysis
3-(5-{[(E)-1-(5-BROMO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]AMINO}-1,3-BENZOXAZOL-2-YL)-2-NAPHTHOL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents like tin(II) chloride or catalytic hydrogenation, resulting in the formation of amino derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of substituted derivatives.
Scientific Research Applications
3-(5-{[(E)-1-(5-BROMO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]AMINO}-1,3-BENZOXAZOL-2-YL)-2-NAPHTHOL has several scientific research applications:
Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development, particularly in the design of anti-cancer, anti-inflammatory, and antimicrobial agents.
Materials Science: The compound can be used in the synthesis of organic semiconductors and other advanced materials due to its conjugated system and electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-(5-{[(E)-1-(5-BROMO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]AMINO}-1,3-BENZOXAZOL-2-YL)-2-NAPHTHOL depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or DNA, leading to the modulation of biological pathways. The presence of functional groups like the nitro and hydroxyl groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar compounds to 3-(5-{[(E)-1-(5-BROMO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]AMINO}-1,3-BENZOXAZOL-2-YL)-2-NAPHTHOL include:
3-(5-{[(E)-1-(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO}-1,3-BENZOXAZOL-2-YL)-2-NAPHTHOL: This compound differs by the presence of a methoxy group instead of a nitro group, which can alter its chemical reactivity and biological activity.
3-(5-{[(E)-1-(5-CHLORO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]AMINO}-1,3-BENZOXAZOL-2-YL)-2-NAPHTHOL: The substitution of bromine with chlorine can affect the compound’s electronic properties and its interactions with biological targets.
These comparisons highlight the uniqueness of 3-(5-{[(E)-1-(5-BROMO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]AMINO}-1,3-BENZOXAZOL-2-YL)-2-NAPHTHOL in terms of its specific functional groups and their influence on its chemical and biological properties.
Properties
Molecular Formula |
C24H14BrN3O5 |
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Molecular Weight |
504.3 g/mol |
IUPAC Name |
3-[5-[(5-bromo-2-hydroxy-3-nitrophenyl)methylideneamino]-1,3-benzoxazol-2-yl]naphthalen-2-ol |
InChI |
InChI=1S/C24H14BrN3O5/c25-16-7-15(23(30)20(10-16)28(31)32)12-26-17-5-6-22-19(11-17)27-24(33-22)18-8-13-3-1-2-4-14(13)9-21(18)29/h1-12,29-30H |
InChI Key |
GCSJPDHMDBJKJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C3=NC4=C(O3)C=CC(=C4)N=CC5=C(C(=CC(=C5)Br)[N+](=O)[O-])O)O |
Origin of Product |
United States |
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